molecular formula C19H26F3N3O3 . C4H6O6 B601472 Evogliptin (tartrate) CAS No. 1222102-51-3

Evogliptin (tartrate)

Cat. No. B601472
M. Wt: 401.43 150.09
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evogliptin (tartrate), also known as Suganon or Evodine, is an antidiabetic drug in the dipeptidyl peptidase-4 (DPP-4) inhibitor or “gliptin” class of drugs . It was developed by the South Korean pharmaceutical company Dong-A ST and is approved for use in South Korea and Russia . Evogliptin is an orally active DPP4 inhibitor with significant and sustained hypoglycaemic effects in mouse models . It also inhibits the production of inflammatory and fibrotic signals in hepatocytes by inducing autophagy .


Synthesis Analysis

Evogliptin was subjected to forced degradation studies and was exposed to various stress conditions like acid/base hydrolysis, oxidation, thermal stress, and UV light . The developed method furnished compact spots of evogliptin (Rf 0.62 ± 0.05) and was linear in the concentration range of 1-5 µg/spot . Under alkali condition, the drug showed 17.36% degradation with 2 degraded peak . Under oxidation condition, the drug showed 12.64% degradation, and 1 degraded peak was observed .


Molecular Structure Analysis

The molecular formula of Evogliptin (tartrate) is C23H32F3N3O9 . Its molecular weight is 551.5 g/mol . The IUPAC name is (3 R )-4- [ (3 R )-3-amino-4- (2,4,5-trifluorophenyl)butanoyl]-3- [ (2-methylpropan-2-yl)oxymethyl]piperazin-2-one; (2 R ,3 R )-2,3-dihydroxybutanedioic acid .


Chemical Reactions Analysis

Under alkali condition, the drug showed 17.36% degradation with 2 degraded peak . Under oxidation condition, the drug showed 12.64% degradation, and 1 degraded peak was observed . In thermal and photolytic condition, the drug showed 11.15% and 10.45% degradation, respectively, and no degraded peak was observed .


Physical And Chemical Properties Analysis

Evogliptin tartrate is a white amorphous powder . It was subjected to forced degradation studies and was exposed to various stress conditions like acid/base hydrolysis, oxidation, thermal stress, and UV light .

Scientific Research Applications

  • Analytical Method Development : A study developed a highly accurate and rapid reverse phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous measurement of metformin hydrochloride and evogliptin tartrate in their combined dose form, indicating its use in diabetes medication (Patel, Kotadiya, & Shah, 2022).

  • Stability Indicating RP-HPLC Method : Another research focused on developing a stable, rapid, and precise RP-HPLC method for determining Evogliptin tartrate in bulk and tablet forms, emphasizing its pharmaceutical applications (Ahir, Damahe, & Narkhede, 2022).

  • Absorption, Metabolism, and Excretion Studies : A study explored the absorption, metabolism, and excretion of evogliptin in male rats and dogs, providing insights into its pharmacokinetics and potential efficacy in these species (Lee et al., 2018).

  • Pharmacokinetics and Pharmacodynamics : Research on the pharmacokinetics and pharmacodynamics of evogliptin in healthy volunteers revealed its tolerability and effectiveness, particularly for type 2 diabetes management (Gu et al., 2014).

  • Cardiovascular Applications : Evogliptin was found to have anti-atherosclerotic effects, reducing atherosclerotic plaque formation and vascular inflammation, suggesting its potential in cardiovascular disease management related to diabetes (Nguyen, Won, Rahman, Bae, & Cho, 2019).

  • Renal Impairment Study : A study evaluated the pharmacokinetics and pharmacodynamics of evogliptin in participants with renal impairment, finding increased plasma exposure with decreasing renal function, which is crucial for dosage considerations in such patients (Oh et al., 2017).

Safety And Hazards

The overall prevalence of adverse events, including hypoglycemia, was similar between evogliptin and other DPP-4 inhibitors and placebo . It is recommended to avoid inhalation, contact with eyes and skin, and avoid dust and aerosol formation .

Future Directions

Evogliptin has been used in trials studying the treatment and screening of Osteoporosis, Renal Impairment, Type 2 Diabetes Mellitus, Diabetes Mellitis Type 2, and Diabetes Mellitus, Type 2 . It has been found to have benefits on insulin secretory and β-cell functions , and it also inhibits the production of inflammatory and fibrotic signals in hepatocytes by inducing autophagy . These findings suggest that Evogliptin could have potential applications beyond its current use in treating Type 2 Diabetes .

properties

IUPAC Name

(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F3N3O3.C4H6O6/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20;5-1(3(7)8)2(6)4(9)10/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10)/t12-,16-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBXDAJRSNHIJZ-DLDKMZOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32F3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Evogliptin Tartrate

CAS RN

1222102-51-3
Record name 2-Piperazinone, 4-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-3-[(1,1-dimethylethoxy)methyl]-, (3R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222102-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Evogliptin tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222102513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EVOGLIPTIN TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R14RT6A3LK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
42
Citations
PG Cho, JH Jang, S Ko, DA Shin, S Chung, MC Chang - Biomedicines, 2023 - mdpi.com
… evogliptin tartrate … of evogliptin tartrate and investigated its potential in controlling inflammatory pain. We sought to explore the feasibility of extending the application of evogliptin tartrate, …
Number of citations: 2 www.mdpi.com
DH Won, H Park, JW Seo, SW Jang, ES Ha… - International Journal of …, 2022 - Elsevier
… ) tablet containing a low dose of evogliptin tartrate (6.87 mg) for … in this study, whereby evogliptin tartrate film was layered on … of metformin HCl and evogliptin tartrate in the FDC active …
Number of citations: 2 www.sciencedirect.com
HC Rathod, SP Desai - World Journal …, 2021 - wjpr.s3.ap-south-1.amazonaws.com
… Evogliptin Tartrate is novel oral DPP-4 inhibitors, was recently … There is no official method for Evogliptin tartrate in any … determination of Metformin hydrochloride and Evogliptin tartrate, …
Number of citations: 1 wjpr.s3.ap-south-1.amazonaws.com
S Srivastava, S Dhaneshwar… - Journal of AOAC …, 2023 - academic.oup.com
… for evogliptin tartrate. Thus, the goal of this study was to develop and validate a stability-indicating high-performance thin-layer chromatography (HPTLC) method for evogliptin tartrate in …
Number of citations: 4 academic.oup.com
K Patel, UA Shah, CN Patel - Future Journal of Pharmaceutical Sciences, 2023 - Springer
… (1000 μg/ml) was prepared by dissolving accurate quantity of 25 mg of evogliptin tartrate in 25 ml of methanol. Using this stock solution, various working solutions (10–60 μg/ml) were …
Number of citations: 4 link.springer.com
K Patel, U Shah, H Joshi… - Indian Journal of …, 2023 - search.ebscohost.com
… Pure grade evogliptin tartrate (API) powder was procured as gift sample from Alkem Laboratory Limited, Sikkim, India. 5 mg of evogliptin tartrate containing marketed formulation name …
Number of citations: 1 search.ebscohost.com
K Thakkar, K Patel, UB Patel, CN Patel - 2021 - wjpr.s3.ap-south-1.amazonaws.com
… chemistry, pharmacology, safety information and drugdrug interaction of Evogliptin tartrate. … The review article carried out an overview about Evogliptin tartrate. Evogliptin tartrate is a …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
DY Lee, JH Kim, HJ Shim, HU Jeong… - Journal of Toxicology …, 2018 - Taylor & Francis
… For rats, [ 14 C]evogliptin tartrate solution was delivered to … For dogs, [ 14 C] evogliptin tartrate was encapsulated in … administration of [ 14 C]evogliptin tartrate. Blood was centrifuged at …
Number of citations: 3 www.tandfonline.com
G Bahatkar, MS Kurmi, M Jadhao… - European Journal of …, 2021 - researchgate.net
The current study was designed to investigate the effect of solvents on the UV Absorption spectra of Evogliptin Tartrate. Diabetes is one of the commonly occurring diseases. Evogliptin …
Number of citations: 0 www.researchgate.net
AA Patel, MC Kotadiya, B Shah - researchgate.net
… of the evogliptin tartrate sample were examine. Metformin hydrocloride and evogliptin tartrate … LoQ of metformin hydrochloride evogliptin tartrate was 1.67 µg/mL while evogliptin tartrate …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.